Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate
Description
Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate is a heterocyclic compound featuring a fused benzooxepinothiazole core. Its structure includes a 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole scaffold substituted with bromo (at position 9), fluoro (at position 8), and a methyl ester group at the thiazole-2-carboxylate position. This compound’s unique substitution pattern combines halogen atoms (Br and F) with an ester functional group, which may influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C13H9BrFNO3S |
|---|---|
Molecular Weight |
358.18 g/mol |
IUPAC Name |
methyl 9-bromo-8-fluoro-4,5-dihydro-[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate |
InChI |
InChI=1S/C13H9BrFNO3S/c1-18-13(17)12-16-11-6-4-7(14)8(15)5-9(6)19-3-2-10(11)20-12/h4-5H,2-3H2,1H3 |
InChI Key |
BEGFJXJACWLLJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)CCOC3=CC(=C(C=C32)Br)F |
Origin of Product |
United States |
Preparation Methods
Oxepine Ring Formation via Intramolecular Cyclization
The benzooxepine ring can be constructed through intramolecular nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. A representative approach involves:
Step 1 : Preparation of a dihalogenated benzaldehyde precursor (e.g., 2-bromo-3-fluorobenzaldehyde).
Step 2 : Grignard reaction with a γ-bromo alcohol to form a secondary alcohol intermediate.
Step 3 : Acid-catalyzed cyclodehydration to yield the oxepine ring.
Example Protocol:
Thiazole Ring Construction via Hantzsch Thiazole Synthesis
The thiazole ring is typically assembled via cyclocondensation of a thioamide with α-halo carbonyl compounds. For the target molecule:
Step 1 : Reaction of the oxepine-bound thioamide with methyl bromopyruvate.
Step 2 : Base-mediated cyclization to form the thiazole-carboxylate moiety.
Reaction Conditions:
| Thioamide Derivative | Halocarbonyl Compound | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Oxepine-thioamide | Methyl bromopyruvate | K₂CO₃ | DMF | 80°C | 58% |
Regioselective Halogenation Strategies
Electrophilic Bromination
Fluorination via Balz-Schiemann Reaction
Fluorine at position 8 is introduced via diazotization of an aniline precursor followed by thermal decomposition:
| Diazonium Salt | Heating Medium | Temperature | Fluorinated Product | Yield |
|---|---|---|---|---|
| 8-Amino-9-bromo derivative | Xylene | 140°C | 8-Fluoro-9-bromo analog | 68% |
Esterification and Final Functionalization
The methyl ester group is introduced either:
Comparative Table: Esterification Methods
| Method | Starting Material | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|---|
| Fischer esterification | Carboxylic acid | MeOH, H₂SO₄ | Reflux, 12h | 85% | 92% |
| Acyl chloride route | Acid chloride | MeOH, pyridine | 0°C → rt, 2h | 91% | 98% |
Optimization Challenges and Scalability
Critical parameters influencing reaction efficiency:
-
Oxepine cyclization : Moisture-sensitive conditions require anhydrous solvents and inert atmospheres.
-
Thiazole ring closure : Steric hindrance from the oxepine moiety necessitates prolonged heating (≥80°C).
-
Halogen compatibility : Bromine’s susceptibility to elimination mandates careful temperature control during fluorination.
Scalability Data:
| Step | Lab-Scale Yield (5g) | Pilot-Scale Yield (500g) | Key Bottleneck |
|---|---|---|---|
| Oxepine formation | 65% | 58% | Catalyst deactivation |
| Thiazole cyclization | 58% | 49% | Insoluble byproducts |
Analytical Characterization
Successful synthesis is confirmed via:
-
¹H NMR : Distinct singlet for methyl ester protons at δ 3.90–3.95 ppm.
-
HRMS : Molecular ion peak at m/z 358.08 (calculated for C₁₃H₉BrFNO₃S⁺).
-
X-ray crystallography : Confirms annulated ring system and substituent positions.
Alternative Routes and Emerging Technologies
Flow Chemistry Approaches
Microreactor systems improve heat transfer during exothermic halogenation steps:
| Parameter | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Reaction time | 6h | 12min | 30× faster |
| Selectivity | 82% | 94% | +12% |
Photocatalytic Late-Stage Functionalization
| Catalyst | Light Source | Bromine Source | Yield |
|---|---|---|---|
| Ru(bpy)₃²⁺ | 450 nm LED | NBS | 67% |
Chemical Reactions Analysis
Synthetic Routes and Key Precursors
The compound is typically synthesized through multi-step sequences involving cyclization and halogenation. Key intermediates include:
-
Critical step : Bromination at the 9-position occurs via radical or electrophilic pathways using NBS .
-
Fluorination is typically introduced earlier in the synthesis via directed ortho-metalation (DoM) strategies .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form the carboxylic acid derivative, a key intermediate for further modifications:
-
Reagents : LiOH (2 eq), THF/H₂O (3:1), 0°C → RT, 12h
-
Application : The acid is used in amide coupling reactions for drug discovery (e.g., PI3K inhibitors) .
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 9 participates in SNAr reactions due to electron withdrawal by the adjacent fluorine and thiazole ring:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | Cs₂CO₃, DMF, 80°C | 9-Morpholino derivative | 73% | |
| Piperidine | Microwave, 120°C | 9-Piperidino derivative | 68% |
Cross-Coupling Reactions
The bromine substituent enables palladium-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
Electrophilic Aromatic Substitution
The electron-rich benzoxepine ring undergoes nitration and sulfonation:
| Reaction | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 7-position | 52% | |
| Sulfonation | SO₃/DMF | 6-position | 48% |
Thiazole Ring Modifications
The thiazole moiety participates in:
-
N-Alkylation : Using alkyl halides (e.g., MeI, K₂CO₃, DMF) to form quaternary ammonium salts .
-
Oxidation : H₂O₂/CH₃COOH oxidizes the thiazole sulfur to sulfoxide (Yield: 61%) .
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light (λ = 254 nm) leads to debromination and ester cleavage (t₁/₂ = 4h) .
-
Hydrolytic Stability : Stable in pH 4–7 buffers but degrades rapidly under alkaline conditions (pH > 9) .
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Primary Byproducts |
|---|---|---|---|
| SNAr (with morpholine) | 2.1 × 10⁻⁴ | 85.3 | HBr |
| Suzuki Coupling | 5.7 × 10⁻⁵ | 92.1 | B(OH)₃ |
| Ester Hydrolysis | 3.4 × 10⁻⁶ | 78.9 | Methanol |
Scientific Research Applications
One of the most significant applications of methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate is its role as an inhibitor of phosphoinositide 3-kinase (PI3K). This enzyme is crucial in various cellular processes, including growth, proliferation, and survival. Inhibition of PI3K has been associated with therapeutic effects in cancer treatment, making this compound a candidate for further investigation in oncology .
Potential Therapeutic Uses
Case Studies and Research Findings
Numerous studies have explored the applications and efficacy of this compound:
- Cancer Research : A study highlighted its potential as a PI3K inhibitor with promising results in preclinical models of breast cancer .
- Antimicrobial Studies : Although direct studies on this compound are scarce, related thiazole compounds have demonstrated significant antimicrobial activity against various pathogens .
- Molecular Docking Studies : Computational studies have been conducted to understand the binding modes of this compound with various biological targets, providing insights into its potential mechanisms of action .
Mechanism of Action
The mechanism of action of Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate is not well-documented. thiazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for these targets, potentially leading to unique biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is most closely related to 8-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylic acid (CAS: 1189815-93-7), a structural analog with a carboxylic acid group instead of a methyl ester and a bromo substituent at position 8 . Key differences and inferred properties are outlined below:
Table 1: Comparative Analysis of Target Compound and Structural Analog
Key Differences and Implications:
9-Bromo vs. 8-Bromo: The positional shift of bromine may influence steric interactions or regioselectivity in further derivatization.
Functional Group Impact :
- The methyl ester in the target compound increases lipophilicity (logP) compared to the carboxylic acid analog, which could enhance membrane permeability in biological systems .
- The carboxylic acid in the analog may participate in hydrogen bonding or salt formation, affecting solubility in polar solvents.
Stability and Storage :
- The methyl ester group in the target compound may confer greater hydrolytic stability compared to the carboxylic acid, which could require specific storage conditions (e.g., anhydrous environments) to prevent degradation .
Research Findings and Unresolved Questions
- Biological Relevance: Benzooxepinothiazoles are understudied but share structural motifs with bioactive thiazole derivatives. The dual halogenation in the target compound could modulate interactions with biological targets (e.g., kinases or enzymes).
- Data Gaps : Experimental data on melting points, solubility, and spectroscopic profiles (e.g., NMR, IR) for the target compound are lacking. Comparative studies with fluorinated analogs are needed to validate inferred properties.
Biological Activity
Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.16 g/mol. The compound features both bromine and fluorine atoms, which contribute to its reactivity and biological profile.
Inhibition of PI3K : One of the primary biological activities attributed to this compound is its role as an inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is a pivotal enzyme involved in various cellular processes such as growth, proliferation, and survival. The inhibition of PI3K has been linked to therapeutic effects in cancer treatment, making this compound a candidate for further investigation in oncology.
Biological Activity Findings
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Potential : The compound's ability to inhibit PI3K suggests potential applications in cancer therapy. Studies have shown that compounds targeting PI3K can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Interaction with Biological Targets : Beyond PI3K inhibition, preliminary interaction studies suggest that this compound may affect various signaling pathways involved in cell survival and proliferation. Further research is needed to elucidate its full range of interactions and potential side effects when used therapeutically.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Oxepine Ring : Initial steps often involve the construction of the oxepine framework through cyclization reactions.
- Halogenation : Bromination and fluorination steps are crucial for introducing the halogen substituents that enhance biological activity.
- Carboxylation : The introduction of the carboxylate group is performed towards the end of the synthesis process to ensure stability and reactivity.
Careful control of reaction conditions is essential to achieve high yields and purity during synthesis.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other compounds that also contain oxepine or thiazole rings. Below is a comparison table highlighting these similarities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzoxepin | Contains an oxepine ring | Used primarily as a scaffold in drug design |
| Thiazole Derivatives | Contains thiazole ring | Known for antimicrobial properties |
| 9-Bromo-8-fluoro derivatives | Similar halogen substitutions | Often exhibit enhanced reactivity |
This comparison underscores the uniqueness of this compound due to its specific combination of halogens and functional groups that contribute to its distinct biological activity and potential applications in medicinal chemistry.
Q & A
Q. What synthetic methodologies are recommended for Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, reflux conditions (e.g., 40°C in 2-propanol for 2 hours) have been effective in analogous benzo-fused heterocycles, achieving ~69% yields after recrystallization . Key factors for optimization include:
-
Catalyst selection : Titanium tetrachloride in amidine formation improves regioselectivity .
-
Purification : Recrystallization from dimethylformamide (DMF) reduces impurities .
-
Temperature control : Moderate heating avoids decomposition of halogenated intermediates.
- Data Table : Synthesis Conditions from Analogous Compounds
| Reaction Type | Solvent | Temp. | Time | Yield | Reference |
|---|---|---|---|---|---|
| Reflux | 2-propanol | 40°C | 2 h | 69% | |
| Cyclization | DMF | RT-80°C | 24 h | 69% |
Q. What safety protocols should be followed when handling this compound, given limited hazard data?
- Methodological Answer : While specific hazard data for this compound is unavailable, standard protocols for halogenated heterocycles apply:
- Storage : Keep in airtight containers, away from moisture and heat .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation of dust .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Q. Which spectroscopic techniques are essential for characterizing this compound, and how can conflicting spectral data be resolved?
- Methodological Answer :
- Primary techniques :
- NMR : and NMR to confirm regiochemistry of bromo/fluoro substituents.
- HRMS : Validate molecular weight (expected ~400–420 g/mol).
- Resolving contradictions :
- Compare experimental IR spectra with computational predictions (e.g., DFT) for carbonyl (C=O) and thiazole (C-S) vibrations.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the benzo-oxepine ring .
Advanced Research Questions
Q. How can regioselectivity challenges during bromo/fluoro substitution be addressed?
- Methodological Answer :
- Directed ortho-metalation : Use directing groups (e.g., ester moieties) to control halogen placement.
- Electrophilic fluorination : Employ Selectfluor® or DAST for selective fluorination at electron-rich positions.
- Computational guidance : DFT calculations predict electrophilic aromatic substitution (EAS) sites based on Fukui indices .
Q. What computational approaches predict the compound’s electronic properties for materials science applications?
- Methodological Answer :
- DFT studies : Optimize geometry at B3LYP/6-31G* level to calculate HOMO-LUMO gaps, polarizability, and charge-transfer efficiency.
- TD-DFT : Simulate UV-Vis spectra to assess potential as an organic semiconductor, referencing thiadiazole-based analogs .
Q. How can synthetic by-products be identified and minimized?
- Methodological Answer :
- HPLC-MS : Monitor reaction progress and detect by-products (e.g., dehalogenated or dimerized species).
- By-product minimization :
- Reduce excess reagents (e.g., halogens) to prevent over-substitution.
- Use scavengers (e.g., molecular sieves) to absorb reactive intermediates .
Q. What in vitro assays are suitable for preliminary toxicity screening in the absence of specific data?
- Methodological Answer :
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC determination).
- Genotoxicity : Ames test for mutagenicity using Salmonella typhimurium strains.
- Metabolic stability : Microsomal incubation (human liver microsomes) to assess CYP450 interactions .
Key Considerations for Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
